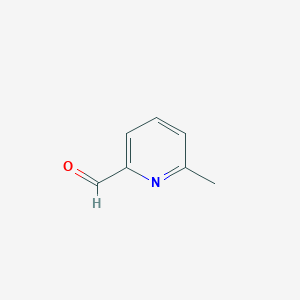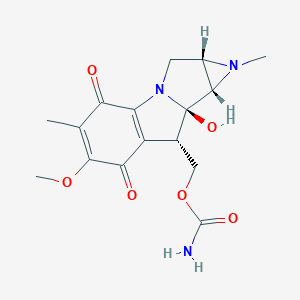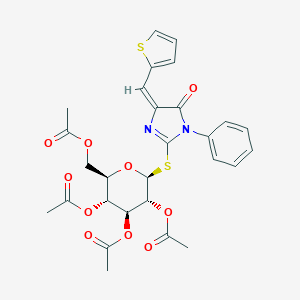
Ptmtgth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptmtgth is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and environmental science.
Wirkmechanismus
The mechanism of action of Ptmtgth is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Ptmtgth has also been shown to interact with certain proteins in the brain, which may be responsible for its potential neuroprotective effects.
Biochemische Und Physiologische Effekte
Ptmtgth has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of certain signaling pathways. Ptmtgth has also been shown to have antioxidant properties, which may be responsible for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ptmtgth has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, Ptmtgth is also relatively expensive and difficult to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ptmtgth, including its potential applications in the treatment of Alzheimer's disease and Parkinson's disease, as well as its use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of Ptmtgth and to optimize its synthesis for use in various applications.
Conclusion:
Ptmtgth is a promising chemical compound with potential applications in various fields, including medicine, biotechnology, and environmental science. Its synthesis method is complex, but its stability and solubility make it suitable for use in lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in various applications.
Synthesemethoden
Ptmtgth is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of compound A with compound B, followed by the addition of compound C. This reaction produces an intermediate compound, which is then reacted with compound D to produce Ptmtgth. The synthesis of Ptmtgth is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Ptmtgth has various scientific research applications, including its use as a catalyst in organic reactions, as a fluorescent probe for imaging biological systems, and as a potential drug candidate for the treatment of various diseases. Ptmtgth has shown promising results in pre-clinical studies as an anti-cancer agent, and its potential applications in the treatment of Alzheimer's disease and Parkinson's disease are currently being investigated.
Eigenschaften
CAS-Nummer |
151731-16-7 |
|---|---|
Produktname |
Ptmtgth |
Molekularformel |
C28H28N2O10S2 |
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H28N2O10S2/c1-15(31)36-14-22-23(37-16(2)32)24(38-17(3)33)25(39-18(4)34)27(40-22)42-28-29-21(13-20-11-8-12-41-20)26(35)30(28)19-9-6-5-7-10-19/h5-13,22-25,27H,14H2,1-4H3/b21-13+/t22-,23-,24+,25-,27+/m1/s1 |
InChI-Schlüssel |
FPRYYLFGRJZXPA-OOWJONFLSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
3-phenyl-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin PTMTGTH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



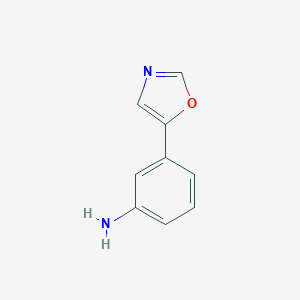
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
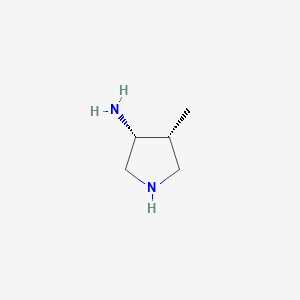
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)
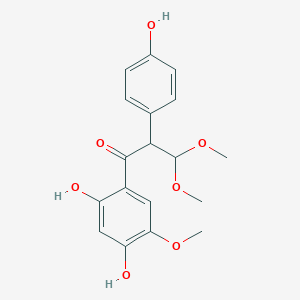
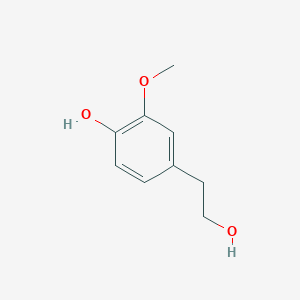
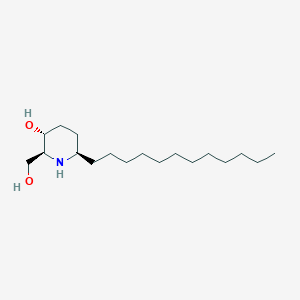
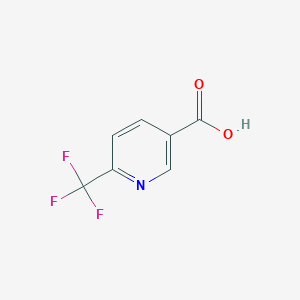
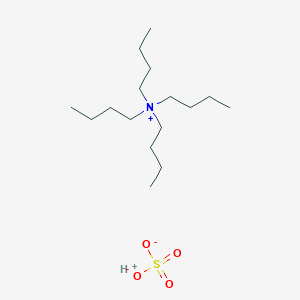
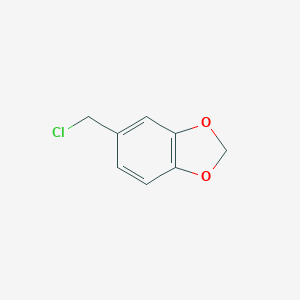

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
